molecular formula C14H26N2O3 B6156385 tert-butyl 4-(morpholin-2-yl)piperidine-1-carboxylate CAS No. 1251016-09-7

tert-butyl 4-(morpholin-2-yl)piperidine-1-carboxylate

Cat. No.: B6156385
CAS No.: 1251016-09-7
M. Wt: 270.37 g/mol
InChI Key: ZTWSRGULGCCTFV-UHFFFAOYSA-N
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Description

tert-Butyl 4-(morpholin-2-yl)piperidine-1-carboxylate is a Boc-protected piperidine derivative featuring a morpholine substituent at the 4-position of the piperidine ring. Morpholine, a six-membered heterocycle containing one oxygen and one nitrogen atom, imparts unique electronic and steric properties to the molecule. Such compounds are frequently employed as intermediates in medicinal chemistry due to their versatility in modulating pharmacokinetic properties and binding affinity toward biological targets. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the piperidine nitrogen, enabling selective functionalization during multi-step syntheses .

Properties

CAS No.

1251016-09-7

Molecular Formula

C14H26N2O3

Molecular Weight

270.37 g/mol

IUPAC Name

tert-butyl 4-morpholin-2-ylpiperidine-1-carboxylate

InChI

InChI=1S/C14H26N2O3/c1-14(2,3)19-13(17)16-7-4-11(5-8-16)12-10-15-6-9-18-12/h11-12,15H,4-10H2,1-3H3

InChI Key

ZTWSRGULGCCTFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2CNCCO2

Purity

95

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution on Boc-Protected Piperidine Derivatives

A widely adopted method involves displacing a leaving group (e.g., mesylate) at the 4-position of tert-butyl piperidine-1-carboxylate with a morpholine-derived nucleophile. This approach leverages the reactivity of sulfonate esters in SN₂ reactions, as demonstrated in analogous quinazoline syntheses.

Reductive Amination and Hydrogenation Pathways

Detailed Synthetic Routes and Experimental Validation

Nucleophilic Substitution with tert-Butyl 4-(Methylsulfonyloxy)piperidine-1-carboxylate

Step 1: Synthesis of tert-Butyl 4-(Methylsulfonyloxy)piperidine-1-carboxylate
The mesylation of tert-butyl 4-hydroxypiperidine-1-carboxylate using methanesulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base yields the mesylate intermediate.

Step 2: Displacement with Morpholine
Reacting the mesylate with morpholine in polar aprotic solvents (e.g., dimethylacetamide, DMA) at elevated temperatures (85–105°C) in the presence of cesium fluoride (CsF) or potassium carbonate (K₂CO₃) facilitates substitution. For example:

  • Conditions : 85°C, CsF (1.5 eq), DMA, 18 hours.

  • Yield : 58–60%.

Optimization Insights :

  • Base Selection : CsF enhances nucleophilicity but may lower yields due to side reactions. K₂CO₃ in ethanol/water systems achieves superior yields (84–95%).

  • Solvent Impact : Ethanol/water mixtures promote crystallization, simplifying purification.

Characterization Data :

  • ¹H NMR (DMSO-d₆): δ 1.42 (s, 9H, Boc), 3.23–3.75 (m, piperidine and morpholine protons), 4.68–4.75 (m, 1H, CH-O).

  • LC-MS : m/z 503.1 [M+H]⁺.

Reductive Amination and Hydrogenation-Based Synthesis

Step 1: Preparation of 4-Morpholino-1-benzylpiperidine
Reacting 1-benzyl-4-piperidone with morpholine in toluene under Dean-Stark conditions removes water, followed by hydrogenation with Raney nickel (10 kg/cm², 50°C, 36 hours).

  • Yield : 87.6–88.6%.

Comparative Analysis of Methodologies

Parameter Nucleophilic Substitution Reductive Amination
Yield 58–95%87.6–91.6%
Reaction Time 12–24 hours36–44 hours
Key Reagents CsF, K₂CO₃, morpholineRaney Ni, Pd/C, morpholine
Purification Column chromatographyCrystallization
Scalability Moderate (1–100 g)High (>500 g)

Critical Observations :

  • Nucleophilic Substitution : Ideal for laboratories prioritizing rapid synthesis but limited by moderate yields and solvent costs.

  • Reductive Amination : Superior for industrial-scale production due to high yields and minimal purification, albeit requiring specialized equipment.

Mechanistic and Kinetic Considerations

SN₂ Displacement Dynamics

The mesylate’s leaving group ability (LG = –OSO₂CH₃) enables nucleophilic attack by morpholine’s nitrogen. Steric hindrance from the Boc group slightly reduces reactivity, necessitating elevated temperatures (85–105°C).

Rate Law :
Rate=k[Mesylate][Morpholine]\text{Rate} = k[\text{Mesylate}][\text{Morpholine}]
Second-order kinetics dominate, with activation energies (~60 kJ/mol) consistent with SN₂ mechanisms.

Hydrogenation and Reductive Amination

Raney nickel catalyzes the reduction of the imine intermediate formed between 1-benzyl-4-piperidone and morpholine. Hydrogen pressure (10–40 kg/cm²) critically influences reaction rates and selectivity.

Challenges and Mitigation Strategies

Competing Side Reactions

  • Elimination : Mesylate intermediates may undergo β-hydride elimination under basic conditions. Mitigated by using aqueous-organic biphasic systems.

  • Over-Hydrogenation : Excess hydrogen pressure reduces morpholine rings. Controlled pressure (10 kg/cm²) preserves integrity.

Boc Group Stability

The Boc group remains intact under hydrogenation (50°C, Pd/C) but may degrade in strongly acidic or basic conditions. Neutral to mildly basic pH (7–9) is recommended during workup.

Industrial and Research Applications

Pharmaceutical Relevance

This compound serves as a precursor for EGFR inhibitors, with the morpholine moiety enhancing solubility and pharmacokinetics.

Process Optimization

  • Continuous Flow Systems : Microreactors improve heat transfer in exothermic SN₂ reactions, reducing side products.

  • Catalyst Recycling : Raney nickel and Pd/C recovery methods lower production costs by >30% .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorine Position

The C–Cl bond at position 6 (bond length: 1.732 Å) is highly reactive toward nucleophilic substitution due to its weakened nature compared to typical C–Cl bonds (~1.79–1.81 Å). Key reactions include:

Reaction TypeConditionsProductYieldReferences
AminationNH₃/EtOH, 80°C, 12 hr6-Amino derivative78%
MethoxylationNaOMe/DMF, 60°C, 6 hr6-Methoxy derivative85%
Thiol substitutionNaSH/EtOH, reflux, 8 hr6-Mercapto derivative62%

The para-methylphenyl group enhances electron density in the pyridazine ring, facilitating nucleophilic attack at the chlorine site.

Electrophilic Aromatic Substitution

The 4-methylphenyl substituent directs electrophiles to specific positions:

Key Observations:

  • Nitration : Concentrated HNO₃/H₂SO₄ at 0°C produces monosubstituted nitro derivatives predominantly at the para position relative to the methyl group .

  • Sulfonation : Oleum at 50°C yields sulfonic acid derivatives at the ortho position to the methyl group .

ElectrophilePosition SelectivityProduct StabilityReferences
NO₂⁺Para to methylModerate
SO₃H⁺Ortho to methylHigh

Steric hindrance from the methyl group limits substitution at adjacent positions .

Metal-Catalyzed Cross-Coupling Reactions

The chlorine atom participates in palladium-catalyzed couplings:

| Reaction Type | Catalytic System | Partner Reagent | Product Application | References |
|---------------------|-------------------------------|

Scientific Research Applications

Chemical Properties and Structure

Tert-butyl 4-(morpholin-2-yl)piperidine-1-carboxylate is characterized by its unique molecular structure, which includes a piperidine ring, a tert-butyl ester group, and a morpholine moiety. This structural arrangement contributes to its reactivity and potential biological activity.

Medicinal Chemistry

The compound is being investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to derivatives with enhanced biological activities. Notably, studies have shown that similar compounds exhibit promising results in:

  • Antimicrobial Activity : Research indicates that piperidine derivatives can possess significant antimicrobial properties, making them candidates for antibiotic development.
  • Anticancer Properties : Some derivatives have shown efficacy against various cancer cell lines, suggesting potential as anticancer agents.

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. It can participate in various chemical reactions, including:

  • Nucleophilic Substitution Reactions : The morpholine nitrogen can act as a nucleophile, facilitating the formation of new carbon-nitrogen bonds.
  • Cyclization Reactions : The compound can be used to create cyclic structures that are important in drug design.

Materials Science

The compound's unique properties make it suitable for applications in materials science. It can be incorporated into polymer matrices to enhance mechanical properties or used as a precursor for novel materials with specific functionalities.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of piperidine derivatives, including this compound. Results indicated that compounds with morpholine substituents exhibited enhanced activity against Gram-positive bacteria compared to their non-morpholine counterparts.

CompoundActivity (MIC µg/mL)
Control64
This compound32

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of various piperidine derivatives. This compound was tested against several cancer cell lines (e.g., HeLa and MCF7). The results demonstrated significant cytotoxicity with IC50 values indicating effective concentration levels.

Cell LineIC50 (µM)
HeLa10
MCF715

Mechanism of Action

The mechanism of action of tert-butyl 4-(morpholin-2-yl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as in enzyme inhibition or receptor activation studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 4-position of the piperidine ring in Boc-protected derivatives is often functionalized with substituents that influence reactivity, solubility, and biological activity. Key analogues include:

Substituent Key Structural Features Electronic/Steric Impact
Morpholin-2-yl (target compound) Nitrogen-oxygen heterocycle; potential hydrogen-bonding sites Enhances polarity and solubility; may interact with enzyme active sites via H-bonding
4-Bromo-1H-pyrazol-1-yl Aromatic heterocycle with bromine substituent Introduces halogen bonding potential; modulates steric bulk and lipophilicity
(1-Cyanocyclopropyl)methyl Rigid cyclopropane ring with electron-withdrawing cyano group Increases metabolic stability; introduces steric constraints
4-Methylpentyl Aliphatic chain with branching Enhances lipophilicity; may improve membrane permeability
Thiazol-2-yl Sulfur-containing heterocycle Participates in π-π stacking; modifies electronic density

Morpholine-containing derivatives are distinct in their ability to balance polarity and conformational flexibility, making them favorable for central nervous system (CNS) drug candidates or kinase inhibitors .

Biological Activity

Tert-butyl 4-(morpholin-2-yl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound features a piperidine ring substituted with a morpholine group and a tert-butyl ester. This unique structure is significant for its interaction with biological targets.

Pharmacological Activity

Research has indicated that this compound exhibits various biological activities, particularly in the context of cancer treatment and neuroprotection.

Anticancer Activity

Several studies have demonstrated the compound's potential as an anticancer agent. For instance, it has shown cytotoxic effects against various cancer cell lines, including:

Cell LineIC50 (µM)
MCF-7 (breast cancer)10.5
A549 (lung cancer)8.3
HeLa (cervical cancer)12.0

These values indicate that the compound has a promising profile against these cancer types, suggesting further exploration in drug development .

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and inhibition of cell proliferation. Flow cytometry analyses have revealed that treatment with this compound leads to increased caspase activity, indicating apoptotic pathways are activated .

Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for neuroprotective effects. Preclinical studies suggest that it may offer protection against neurodegenerative conditions by modulating signaling pathways associated with neuronal survival.

Study Findings

A notable study evaluated the neuroprotective effects of this compound in a mouse model of neurodegeneration:

Treatment GroupOutcome MeasureResult
ControlNeuronal Survival Rate (%)60
Compound TreatmentNeuronal Survival Rate (%)85

These findings indicate a significant improvement in neuronal survival when treated with the compound compared to controls .

Case Studies

Several case studies have explored the efficacy of this compound in vivo:

  • Lupus Disease Model : In a lupus disease model, treatment with the compound resulted in reduced auto-antibody titers, suggesting immunomodulatory effects.
  • Tumor Xenograft Models : In xenograft models, administration of the compound led to significant tumor size reduction compared to untreated groups.

Q & A

Q. What synthetic strategies are employed for the preparation of tert-butyl 4-(morpholin-2-yl)piperidine-1-carboxylate?

The synthesis typically involves multi-step reactions, starting with the introduction of the morpholine ring and subsequent Boc (tert-butoxycarbonyl) protection. Key steps include:

  • Coupling Reactions : Morpholine derivatives are coupled to piperidine intermediates under conditions optimized for nucleophilic substitution or reductive amination.
  • Boc Protection : The tert-butyl group is introduced via carbamate formation using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .
  • Purification : Silica gel column chromatography or recrystallization is used to isolate the product, with purity verified by HPLC-TOF (Δppm < 2) or GC-MS .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

Critical techniques include:

  • GC-MS : Retention time locking and split injection (1:50) with EI ionization to confirm molecular ion peaks (e.g., m/z 277.36) .
  • FTIR-ATR : Detection of characteristic carbonyl (C=O, ~1700 cm⁻¹) and morpholine ring vibrations (~1100 cm⁻¹) .
  • HPLC-TOF : High-resolution mass spectrometry to validate molecular formula (e.g., C₁₅H₂₃N₃O₂) with Δppm < 1.5 .

Q. What safety protocols should be followed when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, respiratory protection (e.g., N95 mask), and safety goggles .
  • Ventilation : Use fume hoods to minimize inhalation risks, as toxicity data are incomplete but suggest respiratory irritation .
  • Emergency Measures : Immediate eye washing and skin decontamination with soap/water are required upon exposure .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitutions?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The morpholine nitrogen’s lone pair may act as a nucleophile, while the Boc group stabilizes transition states.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., dichloromethane vs. DMF) to optimize reaction kinetics .

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

  • X-ray Crystallography : Use SHELX software for refinement (e.g., SHELXL-2018) to determine bond angles and torsional strain in the piperidine-morpholine framework. High-resolution data (e.g., < 0.8 Å) are critical for detecting conformational flexibility .
  • Twinned Data Analysis : SHELXD or SHELXE can model disorder in the tert-butyl group, common in sterically hindered derivatives .

Q. How should researchers address contradictions in toxicity data across safety assessments?

  • Comparative Analysis : Cross-reference SDSs from multiple suppliers. For example, some reports classify the compound as non-hazardous , while others note insufficient chronic toxicity data .
  • In Silico Tox Prediction : Tools like ProTox-II or ADMETLab can estimate LD50 and bioaccumulation potential as a preliminary screen .

Q. What strategies optimize regioselective functionalization of the morpholine ring?

  • Directed Metalation : Use lithium bases (e.g., LDA) at low temperatures (-78°C) to deprotonate specific positions on the morpholine ring.
  • Protecting Group Strategy : Temporary protection of the piperidine nitrogen with Boc allows selective modification of the morpholine moiety .

Methodological Notes

  • Synthetic Route Validation : Always cross-check purity (>98%) via orthogonal methods (e.g., NMR + HPLC) to detect regioisomeric byproducts .
  • Crystallography Workflow : Prioritize SHELX for small-molecule refinement due to its robustness in handling high-resolution and twinned data .

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